864915-61-7

GLP-1 receptor pharmacology Insulin secretion Incretin mimetics

This precisely defined 11-amino-acid GLP-1(1-11) fragment (HAEGTFTSDVS) retains the His7 residue absolutely required for insulinotropic activity. Unlike full-length GLP-1(7-36) that undergoes rapid multi-pathway clearance, this fragment provides a clean, DPP-4-specific substrate for enzymatic assays and a validated scaffold for SAR studies. Its rigorously confirmed sequence and ≥98% HPLC purity make it an ideal LC-MS calibration standard and N-terminal-specific antibody generation antigen, ensuring reproducible cross-study data.

Molecular Formula C₄₈H₇₁N₁₃O₂₀
Molecular Weight 1150.18
CAS No. 864915-61-7
Cat. No. B612657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name864915-61-7
CAS864915-61-7
Molecular FormulaC₄₈H₇₁N₁₃O₂₀
Molecular Weight1150.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAEGTFTSDVS (CAS 864915-61-7): Scientific Procurement Guide for the N-Terminal 1-11 GLP-1 Fragment


HAEGTFTSDVS (CAS 864915-61-7) is a synthetic 11-amino-acid peptide (His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser) representing the first N-terminal 1-11 residues of human glucagon-like peptide-1 (GLP-1) . With a molecular formula of C48H71N13O20 and a molecular weight of 1150.18 g/mol, this fragment comprises the critical N-terminal region required for GLP-1 receptor (GLP-1R) recognition and activation [1]. Unlike the full-length endogenous hormone GLP-1(7-36) amide (30 amino acids, MW ~3298), HAEGTFTSDVS serves as a minimally defined structural probe for studying the molecular determinants of GLP-1R engagement and insulinotropic signaling .

Why Substituting HAEGTFTSDVS (CAS 864915-61-7) with Alternative GLP-1 Peptides Compromises Experimental Reproducibility


Generic substitution of HAEGTFTSDVS with other GLP-1 fragments (e.g., GLP-1(7-36) amide, GLP-1(9-36), or HAEGTFTSD) is not scientifically valid due to fundamentally divergent structure-activity relationships (SAR) governing receptor activation. The N-terminal histidine residue at position 7 is unequivocally required for insulinotropic activity: truncated fragments lacking this residue, such as GLP-1(8-37) amide, exhibit no measurable insulin secretion at concentrations up to 10 nM in the perfused rat pancreas assay [1]. Moreover, the full-length GLP-1(7-36) amide undergoes rapid proteolytic cleavage by dipeptidyl peptidase-4 (DPP-4) at the Ala8-Glu9 bond, generating the inactive metabolite GLP-1(9-36) and rendering it unsuitable for studies requiring sustained receptor engagement without concurrent DPP-4 inhibition [2]. Conversely, the 9-residue fragment HAEGTFTSD (residues 1-9) presents an alternative cleavage site profile that alters its utility as a DPP-4 substrate probe compared to HAEGTFTSDVS [3]. Selecting the incorrect analog introduces uncontrolled variables in receptor binding kinetics, signal transduction duration, and metabolic stability, directly undermining quantitative cross-study comparisons.

HAEGTFTSDVS (CAS 864915-61-7): Comparative Quantitative Evidence for Differentiated Scientific Selection


Comparative Insulinotropic Potency: HAEGTFTSDVS vs. Full-Length hGLP-1

In a direct head-to-head comparison using a standardized cAMP accumulation assay in cells expressing the human GLP-1 receptor, the full-length native hormone hGLP-1 (sequence HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR) exhibited an EC50 of 3.8 ± 1.1 nM [1]. While direct EC50 data for the isolated HAEGTFTSDVS fragment (residues 1-11) is not reported in this dataset, this value establishes the potency benchmark for the full-length endogenous ligand. The critical N-terminal region encompassed by HAEGTFTSDVS is essential for receptor activation, as fragments lacking the N-terminal histidine (e.g., GLP-1(8-37) amide) show complete loss of insulinotropic activity [2]. Therefore, HAEGTFTSDVS serves as the minimal defined fragment retaining the structural epitope required for GLP-1R engagement, making it indispensable for mapping the molecular determinants of receptor activation and for designing N-terminally modified analogs.

GLP-1 receptor pharmacology Insulin secretion Incretin mimetics Type 2 diabetes research

Structural Requirement for Insulinotropic Activity: HAEGTFTSDVS vs. N-Terminally Truncated Analogs

Direct comparative data from the isolated perfused rat pancreas model demonstrates a strict N-terminal structural requirement for insulinotropic activity [1]. At a concentration of 10 nM, GLP-1(7-37) amide (which contains the HAEGTFTSDVS sequence at its N-terminus) elicits a clear insulinotropic response. In stark contrast, N-terminally truncated fragments GLP-1(1-37) amide, GLP-1(6-37) amide, and GLP-1(8-37) amide exhibited no measurable stimulation of insulin release at the same 10 nM concentration [1]. This demonstrates that the presence of the free N-terminal histidine residue (His7), which is contained within the HAEGTFTSDVS sequence, is an absolute requirement for biological activity. Fragments with even a single amino acid deletion at the N-terminus lose all insulinotropic function [1].

Structure-activity relationship (SAR) GLP-1 receptor binding Peptide fragment pharmacology Incretin biology

Enzymatic Stability and DPP-4 Susceptibility: HAEGTFTSDVS vs. Full-Length GLP-1(7-36)

The full-length endogenous incretin hormone GLP-1(7-36) amide exhibits a plasma half-life of less than 2 minutes due to rapid N-terminal cleavage by dipeptidyl peptidase-4 (DPP-4) at the Ala8-Glu9 bond, generating the largely inactive metabolite GLP-1(9-36) [1]. In contrast, the isolated N-terminal fragment HAEGTFTSDVS lacks the extended C-terminal region required for high-affinity GLP-1R binding but retains the His-Ala dipeptide motif that serves as the canonical DPP-4 cleavage site [2]. This distinct structural profile makes HAEGTFTSDVS uniquely suited as a defined substrate for probing DPP-4 enzymatic activity and for studying N-terminal proteolytic processing mechanisms, whereas full-length GLP-1(7-36) is confounded by concurrent receptor-mediated clearance and renal filtration [3].

Peptide stability DPP-4 degradation Incretin metabolism Proteolytic susceptibility

Sequence-Defined Chemical Identity and Procurement Traceability

HAEGTFTSDVS (CAS 864915-61-7) possesses a uniquely defined 11-amino-acid sequence (His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser) with a precise molecular weight of 1150.18 g/mol and molecular formula C48H71N13O20 . Commercial suppliers provide validated Certificate of Analysis documentation confirming purity >98.0% with H-NMR structural consistency verification . In contrast, closely related analogs such as HAEGTFTSD (9 residues, MW ~977) and GLP-1(7-36) amide (30 residues, MW ~3298) have distinctly different physicochemical properties and analytical signatures [1]. This sequence-defined identity ensures batch-to-batch reproducibility and eliminates ambiguity in procurement, whereas misidentification with similarly named GLP-1 fragments is a documented risk in peptide inventory management.

Peptide characterization Quality control Analytical chemistry Procurement specification

HAEGTFTSDVS (CAS 864915-61-7): Evidence-Based Research Applications for Scientific Procurement


Mapping GLP-1 Receptor N-Terminal Binding Epitopes

HAEGTFTSDVS is optimally deployed in structure-activity relationship (SAR) studies designed to identify the minimal N-terminal sequence required for GLP-1 receptor engagement and activation. As demonstrated by Suzuki et al., the presence of the free N-terminal histidine residue (His7) within this fragment is an absolute requirement for insulinotropic activity, whereas N-terminally truncated fragments show complete loss of function [1]. Researchers use HAEGTFTSDVS as a baseline scaffold for systematic alanine scanning, residue substitution, and N-terminal modification studies to delineate the precise molecular contacts governing receptor activation.

Dipeptidyl Peptidase-4 (DPP-4) Substrate Characterization

The His-Ala N-terminal dipeptide motif within HAEGTFTSDVS constitutes the canonical recognition and cleavage site for the serine protease dipeptidyl peptidase-4 (DPP-4). This fragment serves as a well-defined, low-molecular-weight substrate for in vitro DPP-4 enzymatic assays, enabling precise determination of enzyme kinetics (Km, Vmax) and screening of DPP-4 inhibitors [2]. Unlike full-length GLP-1(7-36), which undergoes rapid clearance via multiple overlapping pathways (receptor internalization, renal filtration) that confound interpretation of degradation rates, HAEGTFTSDVS provides a cleaner experimental system for isolating DPP-4-mediated proteolysis [3].

Epitope Mapping for Anti-GLP-1 Antibody Development

HAEGTFTSDVS represents a defined N-terminal antigenic determinant for generating and characterizing antibodies specific to the extreme N-terminus of GLP-1. Such antibodies are critical reagents for distinguishing between intact bioactive GLP-1(7-36) and its DPP-4-cleaved inactive metabolite GLP-1(9-36) in immunoassays. The fragment's precisely defined 11-amino-acid sequence, verified by H-NMR and analytical HPLC (>98% purity) , ensures reproducible immunization and epitope mapping results, whereas the use of longer or heterogeneous GLP-1 fragments introduces cross-reactivity with C-terminal epitopes.

Calibration Standards for Peptide Quantification Assays

Given its well-characterized molecular identity (C48H71N13O20, MW 1150.18) and high commercial purity (>98.0%), HAEGTFTSDVS serves as an analytically validated calibration standard for liquid chromatography-mass spectrometry (LC-MS) quantification of GLP-1-derived peptides . Its intermediate size between short synthetic peptides and full-length GLP-1(7-36) makes it particularly useful for optimizing chromatographic separation and mass spectrometric detection parameters in targeted proteomics workflows investigating incretin biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 864915-61-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.